molecular formula C24H20N2O7S2 B2772092 Methyl 3-[[2-[2-[(2-methoxycarbonyl-1-benzothiophen-3-yl)amino]-2-oxoethoxy]acetyl]amino]-1-benzothiophene-2-carboxylate CAS No. 477490-51-0

Methyl 3-[[2-[2-[(2-methoxycarbonyl-1-benzothiophen-3-yl)amino]-2-oxoethoxy]acetyl]amino]-1-benzothiophene-2-carboxylate

Cat. No. B2772092
CAS RN: 477490-51-0
M. Wt: 512.55
InChI Key: OFZLQPUWDUCKCU-UHFFFAOYSA-N
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Description

Methyl 3-[[2-[2-[(2-methoxycarbonyl-1-benzothiophen-3-yl)amino]-2-oxoethoxy]acetyl]amino]-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C24H20N2O7S2 and its molecular weight is 512.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways : Ahn et al. (2012) developed a method for synthesizing methyl 2-methoxy-1-(methoxycarbonylmethyl)-1,4-dihydro-2H-3-benzoxocine-5-carboxylates using the Heck reaction. This process highlights the compound's role in creating complex chemical structures (Ahn, Kim, Hyun, & Lee, 2012).

  • Fungicidal Activities : Tu et al. (2014) synthesized novel benzothiophene-substituted oxime ether strobilurins, indicating the compound's potential in fungicide development. Their biological assay revealed significant fungicidal activities against various fungi (Tu, Xie, Gui, Ye, Huang, Huang, & Che, 2014).

Biological Activity and Applications

Pharmaceutical Synthesis

  • Synthesis of Pharmaceutical Compounds : The compound has been used in the synthesis of various pharmaceutical compounds. For instance, Ikemoto et al. (2005) described a method for synthesizing an orally active CCR5 antagonist, showcasing the compound's utility in drug development (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

properties

IUPAC Name

methyl 3-[[2-[2-[(2-methoxycarbonyl-1-benzothiophen-3-yl)amino]-2-oxoethoxy]acetyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O7S2/c1-31-23(29)21-19(13-7-3-5-9-15(13)34-21)25-17(27)11-33-12-18(28)26-20-14-8-4-6-10-16(14)35-22(20)24(30)32-2/h3-10H,11-12H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZLQPUWDUCKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)COCC(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[[2-[2-[(2-methoxycarbonyl-1-benzothiophen-3-yl)amino]-2-oxoethoxy]acetyl]amino]-1-benzothiophene-2-carboxylate

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